(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 122092-22-2. It has a molecular weight of 251.24 g/mol and its IUPAC name is methyl (2S)-1- (5-nitro-2-pyridinyl)-2-pyrrolidinecarboxylate . This compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 87 - 88°C . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
1. Use in 1,3-Dipolar Cycloaddition Reactions
(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate is involved in 1,3-dipolar cycloaddition reactions. For example, 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied to reveal the effect of the substituent at positions 2 and 5 of the pyridine ring on the [3+2]-cycloaddition process. This research led to the synthesis of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring, highlighting its role in creating novel nitrogen-containing compounds (Bastrakov, Fedorenko, Starosotnikov, & Shakhnes, 2021).
2. Reactivity in Cycloaddition Reactions with Azides and Pyridine N-oxides
Another study explored the reactivity of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This resulted in the formation of tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating its potential in diverse chemical synthesis pathways (Holt & Fiksdahl, 2007).
3. Antimicrobial Activity
The compound's derivatives have been shown to possess interesting antimicrobial activity. A study focused on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, revealing significant antibacterial activity against certain strains, such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimycobacterial agents (Nural et al., 2018).
4. Synthesis of Nitrogen-Containing Scaffolds
A microwave-assisted synthesis approach involving (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate led to novel nitrogen-containing scaffolds. The study demonstrated the construction of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, revealing the compound's versatility in creating structurally diverse nitrogen-rich molecules (Henry, Haupt, & Turner, 2009).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZYRKDQBWLBHP-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594754 |
Source
|
Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate | |
CAS RN |
122092-22-2 |
Source
|
Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.